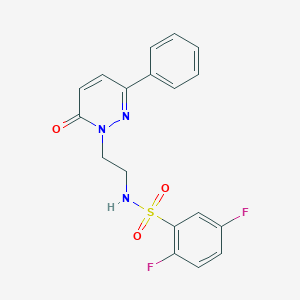

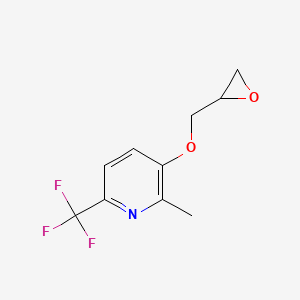

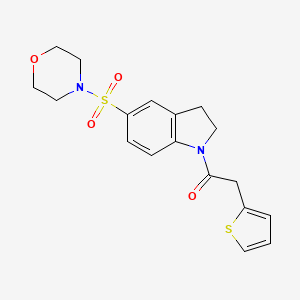

![molecular formula C22H24N2O3 B2966874 1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole CAS No. 325992-38-9](/img/structure/B2966874.png)

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MDPV is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and psychoactive effects. However, MDPV is also a subject of scientific research due to its potential therapeutic applications.

科学的研究の応用

Pyrrole Alkaloids Research

Pyrrole alkaloids have been a subject of research due to their diverse biological activities. In a study conducted by Youn et al. (2013), new pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds exhibited unique chemical shifts in their NMR spectrum due to diastereotopic characteristics, influenced by steric hindrance and anisotropy effects (Youn et al., 2013).

Synthesis of Pyrrolo[1,2-a]indoles

The synthesis of pyrrolo[1,2-a]indoles, closely related to the compound , has been explored. Kametani et al. (1976) described the synthesis of these compounds via intramolecular nucleophilic aromatic substitution, highlighting the chemical versatility and synthetic potential of pyrrole derivatives (Kametani et al., 1976).

DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepine Dimers

Kamal et al. (2006) developed a method for the solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine dimers, which are of interest in the context of DNA interaction. This research underscores the potential of pyrrole derivatives in the development of biologically active compounds (Kamal et al., 2006).

Enantioselective Catalysis

Furusho et al. (1996) investigated axially dissymmetric pyrroles as catalysts for enantioselective addition reactions. This research highlights the application of pyrrole derivatives in asymmetric synthesis, an important aspect of pharmaceutical chemistry (Furusho et al., 1996).

Structural Studies of Pyrrole Derivatives

Wang et al. (1989) conducted structural studies on a calcium channel antagonist, revealing insights into the structural and activity relationships of pyrrole derivatives. This research is crucial for understanding the pharmacological potential of these compounds (Wang et al., 1989).

Polymerization Initiators

Matsuo et al. (2001) studied 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes as initiators for ε-caprolactone polymerization. This research demonstrates the utility of pyrrole derivatives in polymer science, particularly in initiating polymerization processes (Matsuo et al., 2001).

特性

IUPAC Name |

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-9-11-18(12-10-15)20(14-23(25)26)19-13-16(2)24(17(19)3)21-7-5-6-8-22(21)27-4/h5-13,20H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQAVPOCUQVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C(=C2)C)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

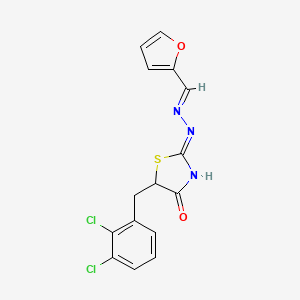

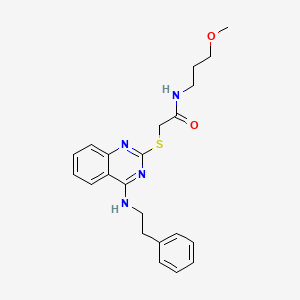

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)

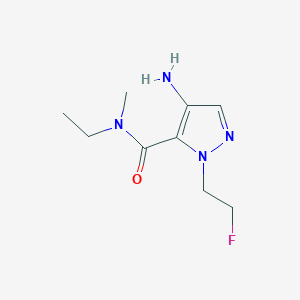

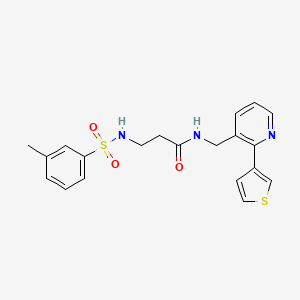

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

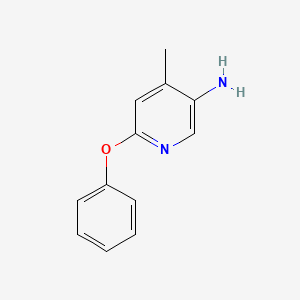

![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)

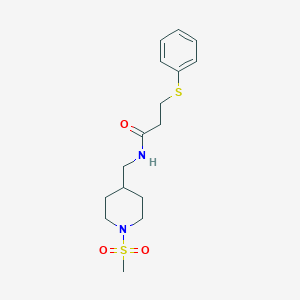

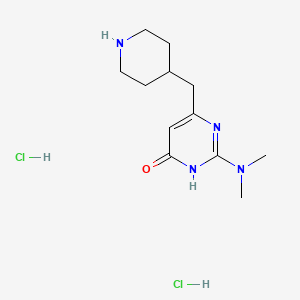

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)